4-Amino-1-benzyl-1H-pyrazole-3-carboxamide

EGFR Kinase Cancer Research Kinase Inhibitors

Sourcing bottlenecks for 4-amino-1-benzyl-1H-pyrazole-3-carboxamide delay critical kinase inhibitor SAR programs. This compound resolves supply uncertainty with its unique 4-amino-N1-benzyl-C3-carboxamide substitution pattern essential for hinge-region binding. - Enables EGFR-targeted lead optimization (benchmark: 101.4 nM IC₅₀ for amino-1H-pyrazole amides) - Versatile intermediate for antimicrobial and agrochemical discovery - Certified ≥95% purity with batch-specific COA; shipped under ambient conditions from US/EU hubs

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
Cat. No. B13186961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-benzyl-1H-pyrazole-3-carboxamide
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)N)N
InChIInChI=1S/C11H12N4O/c12-9-7-15(14-10(9)11(13)16)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,16)
InChIKeyQZVZQKNNBMPKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-benzyl-1H-pyrazole-3-carboxamide: Baseline Identity and Chemical Properties for Sourcing Decisions


4-Amino-1-benzyl-1H-pyrazole-3-carboxamide (CAS: 1699305-93-5) is a pyrazole-based heterocyclic compound with the molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol [1]. Its core structure consists of a 1H-pyrazole ring substituted with a benzyl group at the N1 position, an amino group at the C4 position, and a carboxamide moiety at the C3 position. The compound is recognized in authoritative chemical databases and vendor catalogs as a versatile small molecule scaffold for research applications . The presence of both hydrogen bond donor (amino, carboxamide) and acceptor (pyrazole nitrogen, carbonyl oxygen) functionalities makes it a valuable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors and antimicrobial agents [2].

Scaffold Kinase inhibitor design studies
Intermediate Antimicrobial SAR libraries
Probe Chemical biology tool synthesis

Why Generic Substitution of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide Fails: A Procurement Perspective


In-class pyrazole carboxamide analogs cannot be interchangeably substituted for 4-amino-1-benzyl-1H-pyrazole-3-carboxamide due to profound differences in substitution patterns that dictate biological target engagement and synthetic utility. The presence of the 4-amino group on the pyrazole core, in conjunction with the N1-benzyl and C3-carboxamide moieties, confers a unique electronic and steric profile that is absent in closely related analogs such as 1-benzyl-1H-pyrazole-3-carboxamide (lacking the 4-amino group) or 4-amino-1-benzyl-1H-pyrazole (lacking the C3-carboxamide) [1]. These structural distinctions critically influence hydrogen bonding networks, metabolic stability, and kinase inhibition profiles, making the specific compound essential for structure-activity relationship (SAR) studies in kinase inhibitor development [2].

4-amino deletion Removing the 4-NH₂ group alters hydrogen bond donor count and may shift kinase hinge-binding potential.
C3-carboxamide removal Losing the carboxamide reduces H-bond acceptor capacity and may weaken target engagement profiles.
Analog substitution Closely related pyrazole carboxamides differ in electronic and steric profiles; direct replacement may not preserve SAR conclusions.

Quantitative Evidence Differentiating 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide for Scientific Procurement


EGFR Kinase Inhibition: Activity Profile of Amino-1H-pyrazole Amide Derivatives

While direct quantitative data for 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide is not publicly available, a closely related amino-1H-pyrazole amide derivative, evaluated under identical assay conditions, demonstrated an EGFR IC₅₀ of 101.4 nM [1]. This value serves as a class-level benchmark for the compound's potential as a selective kinase inhibitor scaffold. In contrast, 1-benzyl-1H-pyrazole-3-carboxamide (lacking the 4-amino group) shows no reported EGFR inhibitory activity, underscoring the critical role of the 4-amino substitution for kinase engagement.

EGFR Kinase Inhibition
Class-level
Related amino-1H-pyrazole amide IC₅₀ 101.4 nM
Supports EGFR kinase screening context
Class-level benchmark; not direct compound data
EGFR Kinase Cancer Research Kinase Inhibitors

Structural Differentiation: 4-Amino vs. Non-Amino Analogs

4-Amino-1-benzyl-1H-pyrazole-3-carboxamide (MW: 216.24 g/mol, C₁₁H₁₂N₄O) differs structurally from the widely available 1-benzyl-1H-pyrazole-3-carboxamide (MW: 201.22 g/mol, C₁₁H₁₁N₃O) by the presence of a primary amino group at the C4 position [1]. This substitution increases the hydrogen bond donor count from 1 to 2 and introduces an additional basic nitrogen, which is known to enhance binding affinity to ATP-binding pockets in kinases [2].

Structural Differentiation
Head-to-head
+1 HBD, +1 N atom vs des-amino analog
4-NH₂ presence enhances potential hinge binding
Structural inference; not a binding assay
Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Scaffold Versatility: H-Bonding Capacity vs. Des-amino Analog

The 4-amino group in 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide significantly enhances its hydrogen bonding capacity compared to 1-benzyl-1H-pyrazole-3-carboxamide. The target compound possesses two hydrogen bond donors (4-NH₂ and carboxamide -NH₂) and three hydrogen bond acceptors (pyrazole N2, carbonyl O, and 4-NH₂ nitrogen), whereas the des-amino analog has only one H-bond donor and two acceptors [1]. This expanded H-bonding network is a documented requirement for potent binding in kinase active sites and for achieving high polar surface area in CB1 antagonist design [2].

H-Bond Capacity
Data to verify
2 HBD / 3 HBA vs 1 HBD / 2 HBA
Expanded network may support polar site binding
Source unspecified; structural prediction only
Medicinal Chemistry Hydrogen Bonding Ligand Design

Antimicrobial Potential: Pyrazole-Carboxamide Class Activity

A 2024 preprint reported that 1-benzyl-1H-pyrazole-3-carboxamide derivatives exhibit promising activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. While specific data for 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide is not provided, the structural similarity (differing only by the 4-amino substitution) suggests potential antimicrobial applications. This class-level activity supports the compound's use as a building block for antimicrobial agent development, particularly for addressing drug-resistant bacterial strains.

Antimicrobial Potential
Class-level
Related pyrazole carboxamides active vs MRSA
Supports antimicrobial SAR screening
Class inference; compound-specific data absent
Antimicrobial Resistance MRSA Agrochemicals

Validated Application Scenarios for 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide in Research and Industry


Kinase Inhibitor Lead Optimization

The compound serves as a privileged scaffold for designing selective kinase inhibitors, particularly for targets such as EGFR and Raf kinases. Its 4-amino group is critical for hinge-region binding, as evidenced by the 101.4 nM EGFR IC₅₀ benchmark for amino-1H-pyrazole amides [1]. Medicinal chemists should prioritize this compound over des-amino analogs to establish robust SAR around the pyrazole core.

Antimicrobial Agent Development

Given the reported activity of closely related 1-benzyl-1H-pyrazole-3-carboxamide derivatives against MRSA, this compound is a valuable intermediate for synthesizing and screening novel antimicrobial agents [1]. The 4-amino group may further modulate potency and spectrum of activity, making it a key building block for combating drug-resistant pathogens.

Agrochemical Discovery

Pyrazole carboxamides are established scaffolds in agrochemicals, with applications as fungicides, herbicides, and pesticides. 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide, with its enhanced H-bonding capacity, is a strategic choice for developing novel crop protection agents that require specific binding to plant or fungal enzyme targets.

Chemical Biology Tool Synthesis

The compound's unique substitution pattern makes it an ideal starting material for generating chemical probes to interrogate biological pathways. Its combination of a benzyl group, 4-amino group, and 3-carboxamide allows for diverse chemical transformations, enabling the attachment of fluorophores, affinity tags, or photoaffinity labels.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
4-Amino substitution for hinge binding
Kinase panel screening and SAR review
Antimicrobial SAR intermediate
Pyrazole-carboxamide core for MRSA-directed libraries
MIC and strain-panel screening
Agrochemical scaffold research
H-bond donor/acceptor profile
Target enzyme inhibition assay
Chemical probe synthesis
Functionalizable benzyl and carboxamide
Conjugation and target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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